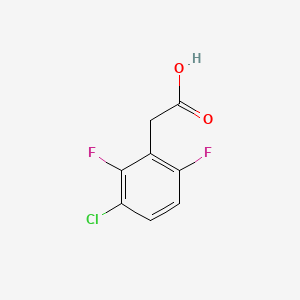

3-Chloro-2,6-difluorophenylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloro-2,6-difluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c9-5-1-2-6(10)4(8(5)11)3-7(12)13/h1-2H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYNHMNUEUZZTLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CC(=O)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378559 | |

| Record name | 3-Chloro-2,6-difluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-53-2 | |

| Record name | 3-Chloro-2,6-difluorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2,6-difluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261762-53-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2,6-difluorophenylacetic Acid

CAS Number: 261762-53-2

This technical guide provides a comprehensive overview of 3-Chloro-2,6-difluorophenylacetic acid, a key intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Chemical and Physical Properties

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a phenylacetic acid core with chlorine and fluorine substituents, imparts unique chemical properties that are valuable in the synthesis of complex molecules.[1][2][3] The quantitative data available for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 261762-53-2 | [1][2][4] |

| Molecular Formula | C₈H₅ClF₂O₂ | [1][5][] |

| Molecular Weight | 206.57 g/mol | [1][] |

| IUPAC Name | 2-(3-chloro-2,6-difluorophenyl)acetic acid | [] |

| Synonyms | This compound | [2] |

| Predicted XlogP | 2.1 | [5] |

| Predicted Hydrogen Bond Donor Count | 1 | |

| Predicted Hydrogen Bond Acceptor Count | 2 | |

| Predicted Rotatable Bond Count | 1 |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)

Step 1: Diazotization of 2,6-difluoroaniline

-

Dissolve 2,6-difluoroaniline in an aqueous solution of hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the mixture for a designated time to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

-

Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

Extract the resulting 3-Chloro-2,6-difluorobenzonitrile with an organic solvent.

-

Purify the product by distillation or chromatography.

Step 3: Grignard Reaction and Carboxylation

-

Prepare a Grignard reagent from 3-Chloro-2,6-difluorobenzyl bromide (which can be synthesized from the corresponding toluene) and magnesium turnings in anhydrous ether.

-

Bubble dry carbon dioxide gas through the Grignard reagent solution.

-

Quench the reaction with an aqueous acid solution (e.g., HCl).

-

Extract the desired this compound with an organic solvent.

-

Purify the final product by recrystallization or chromatography.

Spectroscopic Data (Predicted)

Actual experimental spectroscopic data for this compound is not widely published. However, predicted data can be a useful tool for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (CH₂) and multiplets in the aromatic region for the two phenyl protons. The chemical shift of the carboxylic acid proton will be highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons. The carbon atoms attached to fluorine will show characteristic splitting patterns.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C-F stretches (~1200-1000 cm⁻¹), and C-Cl stretch (~800-600 cm⁻¹).

Mass Spectrometry (MS):

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (206.57 g/mol ), with a characteristic isotopic pattern for the presence of one chlorine atom.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. The presence of fluorine and chlorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, such as metabolic stability, binding affinity, and bioavailability.

While specific drug candidates synthesized from this intermediate are often proprietary, the phenylacetic acid scaffold is a common feature in many biologically active molecules. For instance, substituted phenylacetic acids are known to be incorporated into non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The unique substitution pattern of this compound makes it a valuable precursor for creating novel drug candidates with potentially improved efficacy and safety profiles.

Signaling Pathways and Mechanism of Action (General)

The biological activity of compounds derived from this compound will be highly dependent on the final molecular structure. Phenylacetic acid derivatives, in general, have been shown to interact with a variety of biological targets.[7] For example, some act as enzyme inhibitors, while others may modulate the activity of receptors or ion channels.[8] The specific signaling pathways affected would be determined by the therapeutic target of the final drug product.

The following diagram illustrates a generalized workflow for identifying the biological target of a novel compound derived from this intermediate.

Caption: A simplified workflow for drug target identification.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a summary of the available information on this compound. Further research and experimental validation are necessary to fully elucidate its properties and potential applications.

References

- 1. This compound - CAS:261762-53-2 - Sunway Pharm Ltd [3wpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. Fluorophenylacetic Acids [matrixscientific.com]

- 4. store.p212121.com [store.p212121.com]

- 5. PubChemLite - this compound (C8H5ClF2O2) [pubchemlite.lcsb.uni.lu]

- 7. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. From conventional to unusual enzyme inhibitor scaffolds: the quest for target specificity. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-2,6-difluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,6-difluorophenylacetic acid (CAS No. 261762-53-2) is a halogenated derivative of phenylacetic acid.[1][2] Its structural complexity, featuring chlorine and fluorine substituents on the phenyl ring, makes it a compound of interest in medicinal chemistry and organic synthesis. The presence and position of these halogens can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby affecting its potential biological activity and suitability as a scaffold or intermediate in drug development.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It includes a consolidated data summary, detailed experimental protocols for key property determination, and a logical workflow to guide researchers in its characterization.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Data has been compiled from various chemical databases and computational models.

| Property | Value | Data Type | Source(s) |

| Identifier | |||

| CAS Number | 261762-53-2 | Experimental | [1][3][4] |

| Structural | |||

| Molecular Formula | C₈H₅ClF₂O₂ | --- | [1][2][3] |

| Molecular Weight | 206.57 g/mol | Calculated | [1][2][3] |

| Physical | |||

| Melting Point | 126-130 °C | Experimental | [1] |

| Boiling Point | Not Available | --- | [4][5] |

| Chemical | |||

| pKa | Not Available | --- | |

| Partition & Surface | |||

| LogP (XLogP3) | 2.1 - 2.25 | Calculated | [3][6] |

| Topological Polar Surface Area | 37.3 Ų | Calculated | [3] |

| Molecular Descriptors | |||

| Hydrogen Bond Donor Count | 1 | Calculated | [3] |

| Hydrogen Bond Acceptor Count | 4 | Calculated | [1] |

| Rotatable Bond Count | 2 | Calculated | [3] |

Experimental Protocols

Standardized protocols are essential for the accurate and reproducible determination of physicochemical properties. While specific experimental data for this compound is limited, the following are detailed, generalized methodologies appropriate for its characterization, based on established techniques.

Melting Point Determination (Capillary Method)

The melting point provides a crucial indication of a solid compound's purity.[7]

-

Principle: A small, finely powdered sample is heated slowly in a capillary tube, and the temperature range from the first sign of melting to complete liquefaction is observed.[8] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[7]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), thermometer, glass capillary tubes (sealed at one end), mortar and pestle.[7][8][9]

-

Procedure:

-

Sample Preparation: A small amount of this compound is finely crushed into a powder. The open end of a capillary tube is tapped into the powder until a 1-2 mm column of the sample is packed at the sealed end.[9][10]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.[7]

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point (126°C).[10]

-

Measurement: The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[7][10] The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[9][10]

-

Reporting: The melting point is reported as the range T1-T2. The procedure should be repeated with a fresh sample to ensure consistency.[7]

-

pKa Determination (Potentiometric Titration Method)

The acid dissociation constant (pKa) is a measure of a compound's acidity in a given solvent. For this carboxylic acid, it quantifies the tendency to donate the acidic proton. The OECD Guideline 112 outlines several methods, with potentiometric titration being a classical approach.[7][9][11]

-

Principle: A solution of the acidic compound is titrated with a standardized strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration. The pKa is the pH at which the acid is half-neutralized (i.e., the concentration of the acid equals the concentration of its conjugate base). This corresponds to the midpoint of the steepest portion of the titration curve.[10][12]

-

Apparatus: Calibrated pH meter with an electrode, magnetic stirrer, burette, and a temperature-controlled reaction vessel.[8][10]

-

Procedure:

-

Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in purified water. A co-solvent may be used if solubility is low, but this will yield an apparent pKa.[3] Prepare a standardized solution of carbonate-free 0.1 M NaOH.[8]

-

Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).[8]

-

Titration: Place a known volume of the acid solution in the reaction vessel. Immerse the pH electrode and begin stirring. Add the NaOH titrant in small, precise increments from the burette.[10]

-

Data Collection: After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. Continue the titration well past the equivalence point (the point of inflection in the curve).[8]

-

Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is determined by identifying the pH at the half-equivalence point on the resulting titration curve.[12] The procedure should be replicated a minimum of three times.[8]

-

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the "gold standard" for experimental LogP determination.[11]

-

Principle: The compound is dissolved in a biphasic system of n-octanol and water. The system is shaken until equilibrium is reached, allowing the compound to partition between the two immiscible phases. The concentration of the compound in each phase is then measured, and the partition coefficient is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to that in the aqueous phase.

-

Apparatus: Separatory funnel or vials with screw caps, mechanical shaker, centrifuge (optional), analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure:

-

Phase Saturation: n-octanol and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer for LogD measurement) are shaken together for 24 hours to ensure mutual saturation. The two phases are then separated.[11]

-

Sample Preparation: A stock solution of this compound is prepared in the saturated n-octanol.

-

Partitioning: A known volume of the stock solution is added to a known volume of the saturated aqueous phase in a vial. The vial is sealed and shaken vigorously at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2 hours) to reach equilibrium.[12]

-

Phase Separation: The mixture is allowed to stand until the two phases are clearly separated. Centrifugation may be required to break up any emulsions.[12]

-

Quantification: A sample is carefully taken from each phase. The concentration of the compound in both the n-octanol and aqueous layers is determined using a validated analytical method (e.g., HPLC-UV).

-

Calculation: The LogP is calculated using the formula: LogP = log₁₀ ( [Concentration]octanol / [Concentration]aqueous )

-

Workflow and Visualization

The characterization of a novel or synthesized compound follows a logical progression of experiments. The following workflow illustrates the key steps in determining the fundamental physicochemical properties of this compound.

References

- 1. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. OECD 112 - Phytosafe [phytosafe.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. oecd.org [oecd.org]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pharmaguru.co [pharmaguru.co]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-Chloro-2,6-difluorophenylacetic Acid: Safety and Handling

This technical guide provides comprehensive safety and handling information for 3-Chloro-2,6-difluorophenylacetic acid, catering to researchers, scientists, and professionals in drug development. The document outlines essential safety protocols, hazard identification, and handling procedures to ensure a safe laboratory environment.

Chemical Identification

| Property | Value |

| Chemical Name | 2-(3-Chloro-2,6-difluorophenyl)acetic acid |

| Synonyms | This compound |

| CAS Number | 261762-53-2 |

| Molecular Formula | C₈H₅ClF₂O₂ |

| Molecular Weight | 206.57 g/mol |

| Physical Form | Solid |

| Purity | Typically ≥95% |

| InChI | InChI=1S/C8H5ClF2O2/c9-5-1-2-6(10)4(8(5)11)3-7(12)13/h1-2H,3H2,(H,12,13) |

| InChIKey | KYNHMNUEUZZTLW-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1F)CC(=O)O)F)Cl |

Hazard Identification and Safety Information

GHS Hazard Statements for Structurally Similar Compounds:

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source:[3]

Precautionary Statements:

| Precautionary Code | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Source:[3]

Pictograms Associated with Similar Compounds:

-

GHS07 (Exclamation Mark): Indicates that the substance may cause irritation (skin and eye), skin sensitization, respiratory tract irritation, or acute toxicity.[3]

Safe Handling and Storage

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid to avoid dust formation.[4]

-

Ensure that eyewash stations and safety showers are easily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA's 29 CFR 1910.133 standards.[6]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[5]

-

Respiratory Protection: If working outside a fume hood or if dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[7]

-

Avoid the formation of dust and aerosols.[4]

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.[4]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[5]

Storage Conditions:

-

Store in a cool, dry, and well-ventilated place.[6]

-

Keep the container tightly sealed and stored in a dry environment, recommended at 2-8°C.[1][3]

-

Store locked up.[6]

-

Keep away from incompatible materials such as strong oxidizing agents.[7]

First Aid Measures

A standardized first aid protocol should be in place for accidental exposure.

Caption: First Aid Protocol for Exposure.

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation persists, call a physician.[6][7]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Get medical attention if symptoms occur.[6]

Experimental Protocols

While a specific synthesis protocol for this compound was not found, a general multi-step synthesis for related 2,6-dialkylphenylacetic acids can be adapted. This process typically involves the formation of a Grignard reagent, followed by formylation, reduction, halogenation, cyanation, and finally hydrolysis.

A more direct, analogous synthesis can be inferred from the preparation of 2,3-difluorophenylacetic acid, which involves the photohalogenation of the corresponding toluene derivative followed by carbonylation.[8]

General Workflow for Synthesis from a Substituted Toluene:

Caption: Generalized Synthesis Workflow.

Detailed Protocol for Hydrolysis of a Phenylacetonitrile (Analogous):

This protocol is adapted from the hydrolysis of 2,6-dichlorophenylacetonitrile and serves as a representative example.[9]

Materials and Reagents:

-

2,6-Dichlorophenylacetonitrile (starting material analog)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Chloroform

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stir plate and stir bar

-

Separatory funnel

-

pH paper or meter

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the starting nitrile (e.g., 100 mmol), ethanol (40 mL), and deionized water (50 mL).[9]

-

Hydrolysis: Add potassium hydroxide (e.g., 200 mmol) to the mixture. Heat the reaction to reflux and maintain for approximately 20 hours.[9]

-

Acidification: After cooling to room temperature, carefully acidify the mixture by adding concentrated hydrochloric acid dropwise in a fume hood until the pH reaches 3.[9]

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with a suitable organic solvent like chloroform.[9]

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.[9]

-

Purification: The crude 2,6-dichlorophenylacetic acid can be further purified by recrystallization from an appropriate solvent system.[9]

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the searched literature regarding the detailed biological activity or interaction of this compound with specific signaling pathways. However, related halogenated aromatic compounds and their derivatives are known to be biologically active. For instance, many 3-chloro monocyclic β-lactams, which can be synthesized from related precursors, exhibit potent antibacterial and anti-inflammatory activities.[10]

The biological effects of such compounds often stem from their ability to act as enzyme inhibitors or to interact with cellular receptors.[10] Further research is required to elucidate the specific mechanisms of action for this compound.

Logical Relationship for Investigating Biological Activity:

Caption: Investigating Biological Activity.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[5] As this compound is a halogenated organic acid, it should be treated as hazardous waste. Do not empty into drains.[5] Contact a licensed professional waste disposal service to dispose of this material.

This guide is intended to provide a summary of the available safety and handling information for this compound and its analogs. It is crucial to consult the most current and specific Safety Data Sheet for any chemical before use and to conduct a thorough risk assessment for all laboratory procedures.

References

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - this compound (C8H5ClF2O2) [pubchemlite.lcsb.uni.lu]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

Commercial Sourcing and Synthetic Insights for 3-Chloro-2,6-difluorophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and synthetic pathways related to 3-Chloro-2,6-difluorophenylacetic acid (CAS No. 261762-53-2). This molecule is a key building block in medicinal chemistry and drug discovery, making reliable sourcing and a thorough understanding of its synthesis crucial for research and development.

Commercial Suppliers

A variety of chemical suppliers offer this compound, typically for research and development purposes. The table below summarizes the offerings from several key vendors, highlighting available quantities and stated purity levels. Pricing for bulk quantities is generally available upon request.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| P212121 Store [1] | 261762-53-2 | C₈H₅ClF₂O₂ | 206.58 | Not Specified | 1g |

| ChemScene [2] | 261762-53-2 | C₈H₅ClF₂O₂ | 206.57 | ≥95% | Inquire for details |

| Sunway Pharm Ltd [3] | 261762-53-2 | C₈H₅ClF₂O₂ | 206.57 | Not Specified | Inquire for details |

| BOC Sciences [] | 261762-53-2 | C₈H₅ClF₂O₂ | 206.57 | Not Specified | Inquire for details |

| Matrix Scientific [5] | 261762-53-2 | C₈H₅ClF₂O₂ | Not Specified | Not Specified | Inquire for details |

| Sigma-Aldrich | 261762-53-2 | Not Specified | Not Specified | Not Specified | Inquire for details |

Synthetic Pathways and Methodologies

A common approach involves the transformation of a corresponding substituted toluene derivative. This typically includes a side-chain halogenation followed by a cyanation and subsequent hydrolysis to yield the desired carboxylic acid.

Detailed Experimental Considerations (Hypothetical Protocol)

The following represents a hypothetical, generalized experimental protocol based on common organic synthesis techniques for similar molecules. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified chemists.

Step 1: Side-Chain Bromination of 1-Chloro-2,4-difluoro-3-methylbenzene

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloro-2,4-difluoro-3-methylbenzene in a suitable solvent such as carbon tetrachloride.

-

Initiation: Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

-

Reaction: Irradiate the mixture with a UV lamp or heat to initiate the reaction. Monitor the progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture, filter off the succinimide, and wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(bromomethyl)-3-chloro-2,6-difluorobenzene.

Step 2: Cyanation of 1-(Bromomethyl)-3-chloro-2,6-difluorobenzene

-

Reaction Setup: Dissolve the crude product from Step 1 in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Nucleophilic Substitution: Add sodium cyanide or potassium cyanide to the solution and heat the mixture. Monitor the reaction by TLC or GC.

-

Work-up: After the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude (3-Chloro-2,6-difluorophenyl)acetonitrile.

Step 3: Hydrolysis of (3-Chloro-2,6-difluorophenyl)acetonitrile

-

Reaction Setup: The crude nitrile can be subjected to either acidic or basic hydrolysis.

-

Acidic Hydrolysis: Reflux the nitrile in a mixture of a strong acid (e.g., sulfuric acid or hydrochloric acid) and water.

-

Basic Hydrolysis: Reflux the nitrile with an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide), followed by acidification.

-

-

Work-up: After cooling, the product may precipitate. If so, it can be collected by filtration. Otherwise, extract the product with an organic solvent. The crude product can be purified by recrystallization or column chromatography to yield the final this compound.

Biological Context and Signaling Pathways

Currently, there is a lack of specific information in the public domain detailing the precise biological activities and associated signaling pathways for this compound. However, substituted phenylacetic acids are a well-established class of compounds in drug discovery, often serving as scaffolds or key intermediates for a range of therapeutic agents. For instance, related structures are found in non-steroidal anti-inflammatory drugs (NSAIDs) and other targeted therapies. The chloro and difluoro substitutions can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.

Given the absence of specific data, a detailed signaling pathway diagram cannot be accurately constructed. Researchers working with this compound are encouraged to perform target identification and mechanism of action studies to elucidate its biological function. A general workflow for such an investigation is outlined below.

References

An In-Depth Technical Guide to the Synthesis of 3-Chloro-2,6-difluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 3-chloro-2,6-difluorophenylacetic acid, a valuable building block in the development of novel pharmaceutical agents and other specialized chemical compounds. The synthesis is presented as a two-step process, commencing with the formation of the key intermediate, 3-chloro-2,6-difluorobenzaldehyde, followed by its oxidation to the final product. This document includes detailed experimental protocols, a summary of quantitative data, and visual diagrams to elucidate the reaction pathway and workflow.

Synthesis Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step reaction sequence starting from 1,3-dichloro-2-fluorobenzene. The initial step involves a directed ortho-metalation followed by formylation to yield 3-chloro-2,6-difluorobenzaldehyde. This intermediate is then oxidized to the desired this compound.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following protocols are based on established methodologies for analogous chemical transformations. Researchers should exercise standard laboratory safety precautions and may need to optimize these conditions for their specific equipment and reagent purities.

Step 1: Synthesis of 3-Chloro-2,6-difluorobenzaldehyde

This procedure details the ortho-formylation of 1,3-dichloro-2-fluorobenzene via a lithiation reaction. The fluorine and one of the chlorine atoms direct the lithiation to the position between them.

Reaction:

1,3-Dichloro-2-fluorobenzene + n-Butyllithium → [3-Chloro-2,6-difluorophenyllithium] + Butane + LiCl [3-Chloro-2,6-difluorophenyllithium] + N,N-Dimethylformamide (DMF) → 3-Chloro-2,6-difluorobenzaldehyde

Materials:

-

1,3-Dichloro-2-fluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer, add 1,3-dichloro-2-fluorobenzene (1 equivalent) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Slowly add anhydrous DMF (1.5 equivalents) dropwise, again keeping the internal temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding 1 M HCl.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure 3-chloro-2,6-difluorobenzaldehyde.

Caption: Experimental workflow for the synthesis of 3-chloro-2,6-difluorobenzaldehyde.

Step 2: Oxidation of 3-Chloro-2,6-difluorobenzaldehyde to this compound

This protocol describes the oxidation of the aldehyde intermediate to the final carboxylic acid product using potassium permanganate.

Reaction:

3-Chloro-2,6-difluorobenzaldehyde + KMnO₄ → 3-Chloro-2,6-difluorobenzoic acid + MnO₂

Note: The immediate product of the oxidation is the corresponding benzoic acid. The conversion to the phenylacetic acid would require a subsequent homologation step (e.g., Arndt-Eistert synthesis or reaction with cyanide followed by hydrolysis). A more direct, albeit potentially lower-yielding, single-step conversion from the aldehyde to the phenylacetic acid is not commonly reported. For the purpose of this guide, we will detail the oxidation to the benzoic acid, which can then be converted to the target molecule via established methods.

A more direct and common route to the target molecule from the aldehyde would be via the Strecker synthesis or a similar cyanohydrin-based pathway followed by hydrolysis. However, based on the provided search results, a detailed protocol for this specific substrate is not available. Therefore, the oxidation to the benzoic acid is presented as a well-documented analogous transformation.

Materials:

-

3-Chloro-2,6-difluorobenzaldehyde

-

Potassium permanganate (KMnO₄)

-

Acetone or a mixture of t-butanol and water

-

Sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃)

-

Hydrochloric acid (HCl), concentrated

-

Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-2,6-difluorobenzaldehyde (1 equivalent) in acetone or a t-butanol/water mixture.

-

In a separate beaker, prepare a solution of potassium permanganate (approximately 2 equivalents) in water.

-

Slowly add the potassium permanganate solution to the stirred aldehyde solution. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the purple color of the permanganate has disappeared, and a brown precipitate of manganese dioxide (MnO₂) has formed. This may take several hours.

-

Cool the reaction mixture to room temperature and quench any excess permanganate by adding a saturated aqueous solution of sodium bisulfite or sodium sulfite until the mixture becomes colorless.

-

Filter the mixture through a pad of Celite to remove the manganese dioxide precipitate. Wash the filter cake with water.

-

Combine the filtrate and washings and remove the organic solvent (acetone or t-butanol) under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify with concentrated HCl to a pH of approximately 1-2.

-

A white precipitate of 3-chloro-2,6-difluorobenzoic acid will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-chloro-2,6-difluorobenzoic acid.

Conversion to this compound:

The resulting 3-chloro-2,6-difluorobenzoic acid can be converted to the target phenylacetic acid via standard homologation procedures, such as the Arndt-Eistert synthesis. This typically involves conversion of the carboxylic acid to the corresponding acid chloride, followed by reaction with diazomethane, and then Wolff rearrangement in the presence of a nucleophile (e.g., water).

Quantitative Data

| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) | Typical Purity (%) |

| 1 | Ortho-formylation | 1,3-Dichloro-2-fluorobenzene | 3-Chloro-2,6-difluorobenzaldehyde | n-BuLi, DMF | 60 - 80 | >95 (after purification) |

| 2 | Oxidation | 3-Chloro-2,6-difluorobenzaldehyde | 3-Chloro-2,6-difluorobenzoic acid | KMnO₄ | 70 - 90 | >98 (after recrystallization) |

Note: These values are estimates based on similar reactions reported in the chemical literature and should be used as a guideline. Actual yields and purities will depend on the specific reaction conditions and purification techniques employed.

Conclusion

The described two-step synthesis pathway offers a reliable method for the preparation of this compound, a compound of interest for pharmaceutical and chemical research. The protocols provided, based on well-established chemical transformations, serve as a comprehensive guide for researchers. Optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications. It is crucial to perform thorough analytical characterization of the final product to confirm its identity and purity.

A Technical Guide to the Spectroscopic Analysis of 3-Chloro-2,6-difluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of the available spectroscopic data for 3-Chloro-2,6-difluorophenylacetic acid (CAS No. 261762-53-2). Due to the limited availability of experimental data in the public domain, this document presents predicted mass spectrometry data and outlines the expected spectroscopic characteristics based on the compound's structure. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the analysis of this and similar compounds. This guide is intended to serve as a foundational resource for professionals engaged in research and development involving this molecule.

Introduction

This compound is a halogenated aromatic carboxylic acid. Its structural features, including a substituted phenyl ring and a carboxylic acid group, make it a compound of interest in medicinal chemistry and materials science. Spectroscopic analysis is crucial for confirming the identity, purity, and structure of such compounds. This guide addresses the spectroscopic profile of this compound.

Molecular Structure and Properties

-

IUPAC Name: 2-(3-Chloro-2,6-difluorophenyl)acetic acid

-

Molecular Weight: 206.57 g/mol [1][]

Spectroscopic Data

Mass Spectrometry

While experimental mass spectra are not available, predicted data for various adducts have been calculated and are presented below. This data is useful for identifying the compound in mass spectrometry analyses.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts [5]

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 207.00189 |

| [M+Na]⁺ | 228.98383 |

| [M-H]⁻ | 204.98733 |

| [M+NH₄]⁺ | 224.02843 |

| [M+K]⁺ | 244.95777 |

| [M]⁺ | 205.99406 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for this compound is not currently available in the public domain. However, the expected spectral features can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the two aromatic protons and the two methylene protons. The aromatic protons would likely appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms. The methylene protons would appear as a singlet, integrating to two protons. The carboxylic acid proton would appear as a broad singlet at the downfield end of the spectrum.

-

¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The chemical shifts of the aromatic carbons would be influenced by the chlorine and fluorine substituents.

-

¹⁹F NMR: The fluorine NMR spectrum would show two distinct signals for the two non-equivalent fluorine atoms, likely appearing as doublets due to coupling with each other and potentially with the aromatic protons.

Infrared (IR) Spectroscopy

Experimental IR data for this compound is not publicly available. The expected characteristic absorption bands are listed below.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Hydrogen-bonded hydroxyl stretch |

| C-H (Aromatic) | 3100-3000 | Aromatic C-H stretch |

| C-H (Aliphatic) | 3000-2850 | Methylene C-H stretch |

| C=O (Carboxylic Acid) | 1725-1700 | Carbonyl stretch |

| C=C (Aromatic) | 1600-1450 | Aromatic ring skeletal vibrations |

| C-F | 1350-1150 | Carbon-fluorine stretch |

| C-O | 1300-1200 | Carbon-oxygen stretch |

| C-Cl | 850-550 | Carbon-chlorine stretch |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the appropriate acquisition parameters for the desired nucleus (¹H, ¹³C, ¹⁹F), including pulse sequence, acquisition time, relaxation delay, and number of scans.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum. This will likely require a larger number of scans due to the lower natural abundance of ¹³C.

-

Acquire the ¹⁹F NMR spectrum if the instrument is equipped with a fluorine probe.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the chemical shifts to the solvent peak or the internal standard.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Perform a background scan with a clean, empty ATR crystal.

-

Set the spectral range (typically 4000-400 cm⁻¹) and the number of scans (e.g., 16 or 32) for good signal-to-noise ratio.

-

-

Data Acquisition:

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

Identify and label the major absorption peaks.

-

Compare the peak positions to known correlation charts to identify functional groups.

-

Mass Spectrometry (MS)

-

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

-

-

Instrument Setup:

-

Use a mass spectrometer equipped with an ESI source.

-

Introduce the sample solution into the instrument via direct infusion or through a liquid chromatography (LC) system.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to achieve a stable signal.

-

Calibrate the mass analyzer using a known standard.

-

-

Data Acquisition:

-

Acquire the mass spectrum in either positive or negative ion mode, or both.

-

For high-resolution mass spectrometry (HRMS), ensure the instrument is set to the appropriate resolution and mass accuracy.

-

-

Data Processing:

-

Determine the m/z values of the observed ions.

-

For HRMS data, calculate the elemental composition of the molecular ion to confirm the molecular formula.

-

Analyze the fragmentation pattern (if MS/MS was performed) to gain further structural information.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel or uncharacterized compound such as this compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Conclusion

This technical guide has compiled the available spectroscopic information for this compound and provided generalized, yet detailed, experimental protocols for its analysis. While a full experimental dataset is not currently in the public domain, the predicted data and expected spectral features offer valuable guidance for researchers. The outlined methodologies for NMR, IR, and MS are standard practices that can be readily adapted for the characterization of this and related compounds, thereby supporting ongoing and future research and development efforts.

References

Spectroscopic and Spectrometric Characterization of 3-Chloro-2,6-difluorophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 3-Chloro-2,6-difluorophenylacetic acid. Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted data based on established principles of spectroscopy and spectrometry, alongside detailed experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for the characterization and quality control of this compound in research and development settings.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted NMR and mass spectrometry data for this compound. These predictions are derived from computational models and analysis of structurally similar compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₂- | ~3.8 | Triplet (t) | J(H-F) ≈ 2.5 | 2H |

| Ar-H | ~7.2 - 7.4 | Multiplet (m) | - | 2H |

| -COOH | ~11 - 13 | Singlet (s) | - | 1H |

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. Predicted values can vary based on the solvent and experimental conditions.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₂- | ~35 |

| Aromatic C-H | ~115 - 130 |

| Aromatic C-Cl | ~125 - 135 |

| Aromatic C-F | ~155 - 165 (d, J(C-F) ≈ 240-260 Hz) |

| -COOH | ~170 |

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The aromatic carbons will exhibit complex splitting patterns due to C-F coupling.

Predicted Mass Spectrometry Data

Table 3: Predicted m/z Peaks for this compound

| Ion Adduct | Predicted m/z |

| [M+H]⁺ | 207.0019 |

| [M+Na]⁺ | 228.9838 |

| [M-H]⁻ | 204.9873 |

Note: The monoisotopic mass of C₈H₅ClF₂O₂ is approximately 206.00 g/mol . The predicted m/z values are based on this mass and the formation of common adducts in electrospray ionization.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and mass spectrometry data for this compound.

NMR Spectroscopy Protocol

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial. The choice of solvent can affect the chemical shift of the acidic proton.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Experiment: Standard proton NMR experiment.

-

Parameters:

-

Number of scans: 16-64 (depending on sample concentration).

-

Relaxation delay: 1-2 seconds.

-

Pulse width: 30-45 degrees.

-

Acquisition time: 2-4 seconds.

-

Spectral width: -2 to 14 ppm.

-

-

Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the spectrum by setting the TMS peak to 0 ppm.

-

Integrate all peaks.

-

3. ¹³C NMR Acquisition:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Experiment: Proton-decoupled ¹³C NMR experiment.

-

Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

Pulse width: 30-45 degrees.

-

Acquisition time: 1-2 seconds.

-

Spectral width: 0 to 200 ppm.

-

-

Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Calibrate the spectrum using the solvent peak as a secondary reference.

-

Mass Spectrometry Protocol

1. Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

-

For electrospray ionization (ESI), adding a small amount of a volatile acid (e.g., 0.1% formic acid) for positive ion mode or a volatile base (e.g., 0.1% ammonium hydroxide) for negative ion mode can improve signal intensity.

2. Mass Spectrometry Acquisition (ESI-MS):

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization source.

-

Ionization Mode: Both positive and negative ion modes should be tested to determine the optimal ionization.

-

Parameters:

-

Capillary voltage: 3-4 kV.

-

Nebulizing gas pressure: 20-30 psi.

-

Drying gas flow: 5-10 L/min.

-

Drying gas temperature: 250-350 °C.

-

Mass range: m/z 50-500.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any other significant adducts.

-

Determine the accurate mass and compare it to the theoretical mass of this compound to confirm the elemental composition.

-

If fragmentation data is acquired (MS/MS), analyze the fragmentation pattern to further confirm the structure. The primary fragmentation is expected to be the loss of the carboxylic acid group (-COOH).

-

Visualizations

Workflow for Chemical Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized or isolated chemical entity like this compound.

Caption: A logical workflow for the synthesis, purification, and structural characterization of a chemical compound.

Predicted Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound in mass spectrometry.

Caption: A simplified diagram showing potential fragmentation pathways for protonated this compound.

The Enigmatic Potential: A Technical Guide to the Biological Activity of 3-Chloro-2,6-difluorophenylacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

Abstract

Derivatives of 3-Chloro-2,6-difluorophenylacetic acid represent a promising, yet largely unexplored, frontier in medicinal chemistry. While direct research on this specific scaffold is limited, the well-documented biological activities of structurally similar halogenated phenylacetic acid derivatives provide a compelling rationale for their investigation. This technical guide synthesizes the available data on related compounds to infer the potential therapeutic applications of this compound derivatives, with a primary focus on their prospective anticancer and antibacterial properties. By examining the structure-activity relationships of analogous compounds, we aim to provide a foundational resource to stimulate and guide future research and development in this area. This document outlines potential biological targets, proposes experimental workflows for screening, and presents hypothetical signaling pathways that may be modulated by this novel class of compounds.

Introduction: The Significance of Halogenated Phenylacetic Acids in Drug Discovery

Halogenated organic compounds play a pivotal role in modern drug discovery, with chlorine and fluorine atoms frequently incorporated into molecular scaffolds to enhance biological activity, metabolic stability, and pharmacokinetic properties. Phenylacetic acid and its derivatives have a long history in medicine, serving as precursors to a variety of therapeutic agents. The strategic placement of halogen substituents on the phenyl ring can dramatically influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets.

While the biological activities of derivatives of 2,6-dichlorophenylacetic acid and 2,6-difluorophenylacetic acid have been explored, revealing potential as enzyme inhibitors and cytostatic agents against tumor cells, the specific contribution of a 3-chloro, 2,6-difluoro substitution pattern remains an open area of investigation. This unique substitution may offer a distinct combination of steric and electronic features that could lead to novel biological activities or improved selectivity for existing targets.

Inferred Biological Activities from Analogous Compounds

Due to the scarcity of direct experimental data on this compound derivatives, this section presents a summary of the biological activities of closely related halogenated phenylacetic acid and benzamide derivatives. This information serves as a basis for predicting the potential therapeutic applications of the title compounds.

Potential Anticancer Activity

Derivatives of 2,6-dichlorophenylacetic acid have demonstrated cytostatic activity against various tumor cells. The introduction of a fluorine atom, known for its ability to form strong bonds and alter acidity, could further enhance this activity.

Table 1: Cytotoxic Activity of Related Halogenated Phenylacetic Acid Analogs

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| 2,6-Dichlorophenylacetic Acid Derivatives | Various Tumor Cells | Cytostatic Activity | Not Quantified | General Literature |

| Halogenated N-Phenylacetamides | Various Cancer Lines | IC50 / GI50 | Varies with substitution | Benchchem |

Potential Antibacterial Activity

The 2,6-difluorobenzamide scaffold has been successfully utilized to develop inhibitors of the bacterial cell division protein FtsZ, a promising target for novel antibiotics. It is plausible that amide derivatives of this compound could exhibit similar inhibitory activity.

Table 2: Antibacterial Activity of Related 2,6-Difluorobenzamide Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 3-chloroalkoxy-2,6-difluorobenzamide | Bacillus subtilis | 0.25-1 | --INVALID-LINK-- |

| 3-bromoalkoxy-2,6-difluorobenzamide | Bacillus subtilis | 0.25-1 | --INVALID-LINK-- |

| 3-alkyloxy-2,6-difluorobenzamide | Bacillus subtilis | 0.25-1 | --INVALID-LINK-- |

| 3-chloroalkoxy-2,6-difluorobenzamide | Staphylococcus aureus | <10 | --INVALID-LINK-- |

| 3-bromoalkoxy-2,6-difluorobenzamide | Staphylococcus aureus | <10 | --INVALID-LINK-- |

| 3-alkyloxy-2,6-difluorobenzamide | Staphylococcus aureus | <10 | --INVALID-LINK-- |

Proposed Experimental Protocols

The following are generalized experimental protocols for assessing the potential anticancer and antibacterial activities of novel this compound derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (concentration inhibiting 50% of cell growth) is determined.

Antibacterial Susceptibility Testing (Broth Microdilution)

-

Bacterial Culture: Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis) are grown in Mueller-Hinton broth.

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations: Pathways and Workflows

To facilitate the conceptualization of research in this area, the following diagrams illustrate a potential experimental workflow, a hypothetical signaling pathway, and a logical relationship for structure-activity studies.

Caption: A proposed workflow for the discovery and development of novel drugs based on the this compound scaffold.

Caption: A hypothetical signaling pathway illustrating the potential mechanism of antibacterial action via inhibition of FtsZ polymerization.

Caption: A logical diagram illustrating the potential relationships between different derivative types and their hypothesized primary biological activities.

Conclusion and Future Directions

The exploration of this compound derivatives presents a compelling opportunity for the discovery of novel therapeutic agents. While direct experimental evidence is currently lacking, the biological activities of analogous halogenated phenylacetic acids and benzamides provide a strong foundation for future research. The proposed experimental workflows and hypothetical mechanisms of action outlined in this guide are intended to serve as a starting point for researchers in the field.

Future efforts should focus on the synthesis of a diverse library of this compound derivatives, followed by systematic screening for anticancer and antibacterial activities. Elucidation of the structure-activity relationships will be crucial for the optimization of lead compounds. Furthermore, investigations into their mechanisms of action and potential off-target effects will be essential for their development as safe and effective drugs. The unique electronic and steric properties conferred by the 3-chloro-2,6-difluoro substitution pattern may unlock novel biological activities, making this an exciting and promising area for medicinal chemistry and drug discovery.

The Strategic Role of Fluorination in Phenylacetic Acid Derivatives: A Technical Guide for Drug Development Professionals

Introduction

Phenylacetic acid and its derivatives represent a crucial scaffold in medicinal chemistry, most notably as the backbone for many non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of fluorine into these molecules is a powerful and widely adopted strategy in modern drug design to enhance their therapeutic potential. This technical guide provides an in-depth analysis of the multifaceted roles of fluorination in modifying the physicochemical properties, biological activity, and metabolic fate of phenylacetic acid derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorine to optimize lead compounds and develop next-generation therapeutics.

The strategic placement of fluorine atoms can profoundly influence a molecule's electronic and steric characteristics.[1] This is due to fluorine's high electronegativity, which can alter the acidity of nearby functional groups, and its relatively small size, which often allows it to replace hydrogen without significant steric hindrance.[2] These modifications can lead to improved potency, selectivity, bioavailability, and metabolic stability, ultimately resulting in safer and more effective drugs.[3]

Impact of Fluorination on Physicochemical Properties

The introduction of fluorine into the phenylacetic acid scaffold instigates significant and often predictable changes in key physicochemical parameters that are critical for drug action. These include acidity (pKa), lipophilicity (logP), and metabolic stability.

Acidity (pKa)

The acidity of the carboxylic acid moiety is a primary determinant of the absorption, distribution, and target interaction of phenylacetic acid derivatives. Fluorination, particularly on the phenyl ring or the α-carbon, leads to a marked increase in acidity (a decrease in pKa). This is primarily due to the strong electron-withdrawing inductive effect of the fluorine atom, which stabilizes the resulting carboxylate anion.[2] A more stable conjugate base corresponds to a stronger acid.[2] The magnitude of this effect is dependent on the number of fluorine atoms and their proximity to the carboxylic acid group.[2]

| Compound | Structure | pKa |

| Phenylacetic Acid | C₆H₅CH₂COOH | 4.31 |

| 2-Fluorophenylacetic Acid | o-FC₆H₄CH₂COOH | ~4.09 (estimated) |

| 3-Fluorophenylacetic Acid | m-FC₆H₄CH₂COOH | ~4.15 (estimated) |

| 4-Fluorophenylacetic Acid | p-FC₆H₄CH₂COOH | ~4.24 (estimated) |

| α-Fluorophenylacetic Acid | C₆H₅CHFCOOH | ~2.68 (estimated based on 2-fluoropropanoic acid)[2] |

Table 1: Comparison of pKa values for phenylacetic acid and its fluorinated derivatives. Estimated values are based on the known effects of fluorine substitution on benzoic acid and other carboxylic acids.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While the effect of fluorination on lipophilicity can be complex, aromatic fluorination generally leads to an increase in logP. This is attributed to the hydrophobic nature of the fluorine atom. However, the position of the fluorine substituent and the presence of other functional groups can modulate this effect.

| Compound | Predicted logP |

| Phenylacetic Acid | 1.41 |

| 2-Fluorophenylacetic Acid | 1.63 |

| 3-Fluorophenylacetic Acid | 1.63 |

| 4-Fluorophenylacetic Acid | 1.63 |

Table 2: Predicted logP values for phenylacetic acid and its ring-fluorinated derivatives. Values are computationally generated and serve as a relative comparison.

Influence of Fluorination on Biological Activity and Metabolism

The modifications in physicochemical properties induced by fluorination have profound consequences for the biological activity and metabolic fate of phenylacetic acid derivatives.

Many phenylacetic acid-based NSAIDs, such as diclofenac, exert their anti-inflammatory and analgesic effects by inhibiting cyclooxygenase (COX) enzymes.[4][5] The increased acidity from fluorination can enhance the interaction with key residues, such as arginine, in the active site of COX enzymes.

Furthermore, fluorination is a key strategy to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes like cytochrome P450 (CYP). By replacing a hydrogen atom at a known site of metabolic oxidation with a fluorine atom, the metabolic pathway can be blocked, leading to a longer half-life and improved bioavailability of the drug.[6]

| Derivative | In Vitro Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Phenylacetic Acid Analog | High | High |

| Fluorinated Phenylacetic Acid Analog | Significantly Increased | Significantly Decreased |

Table 3: Representative data illustrating the impact of fluorination on the metabolic stability of a hypothetical phenylacetic acid derivative. Actual values are compound-specific.

Experimental Protocols

Synthesis of 4-Fluorophenylacetic Acid

This protocol describes a common method for the synthesis of 4-fluorophenylacetic acid from 4-fluorobenzyl cyanide.

Materials:

-

4-Fluorobenzyl cyanide

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Toluene

-

Hexane

-

Dichloromethane

-

Water

-

Round-bottom flask with reflux condenser

-

Stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a 2 L four-necked flask equipped with a thermometer and mechanical stirrer, add 4-fluorobenzyl cyanide (100 g, 0.74 moles).

-

Slowly add a 20% aqueous solution of sodium hydroxide (51 g, 1.275 moles) while maintaining the temperature at 5°C (±5°C).

-

Heat the reaction mixture to reflux at 95°C (±5°C) for 2-4 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mass with toluene (1 L).

-

Adjust the pH of the aqueous layer to 2-3 with hydrochloric acid.

-

Extract the product with dichloromethane (3 x 200 ml).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Remove the solvent under vacuum using a rotary evaporator.

-

Crystallize the crude product from hexane.

-

Filter the product and wash the solid with hexane.

-

Dry the material at 35-40°C to obtain pure 4-fluorophenylacetic acid.

Determination of pKa by Potentiometric Titration

Materials:

-

Fluorinated phenylacetic acid derivative

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Accurately weigh a sample of the fluorinated phenylacetic acid derivative and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Fill the burette with the standardized NaOH solution and record the initial volume.

-

Begin titrating the acid solution with the NaOH solution, adding small increments of the titrant.

-

Record the pH of the solution after each addition of NaOH.

-

Continue the titration until the pH has stabilized in the basic region.

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Measurement of logP by RP-HPLC

This method provides an indirect determination of logP based on the retention time of the compound on a reversed-phase high-performance liquid chromatography (RP-HPLC) column.[7][8]

Materials:

-

HPLC system with a C18 column and UV detector[9]

-

Fluorinated phenylacetic acid derivative

-

A series of reference compounds with known logP values

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Buffer (e.g., phosphate buffer)

Procedure:

-

Prepare a mobile phase consisting of a mixture of methanol and water/buffer.

-

Prepare stock solutions of the test compound and reference compounds in a suitable solvent.

-

Inject the reference compounds onto the HPLC column and record their retention times (t_R).

-

Calculate the capacity factor (k') for each reference compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the dead time.

-

Create a calibration curve by plotting the log(k') of the reference compounds against their known logP values.

-

Inject the test compound onto the HPLC column and determine its retention time and calculate its log(k').

-

Use the calibration curve to determine the logP of the test compound.

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This assay measures the rate of disappearance of a compound when incubated with human liver microsomes to predict its intrinsic clearance.[10][11]

Materials:

-

Fluorinated phenylacetic acid derivative

-

Pooled human liver microsomes[10]

-

Phosphate buffer (pH 7.4)[10]

-

Acetonitrile

-

Internal standard

-

Incubator or water bath (37°C)

-

Centrifuge

-

LC-MS/MS system for analysis[10]

Procedure:

-

Prepare a solution of the test compound in phosphate buffer to a final concentration of 1 µM.[10]

-

Pre-warm the test compound solution and the liver microsome suspension at 37°C.

-

Initiate the metabolic reaction by adding NADPH to the incubation mixture.[10]

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding cold acetonitrile.[10]

-

Centrifuge the samples to precipitate the proteins.

-

Transfer the supernatant to a new plate or vials.

-